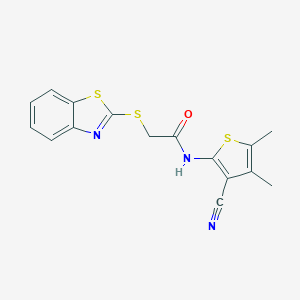![molecular formula C15H20N4O3S2 B292556 ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292556.png)
ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex heterocyclic compound It belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities
Méthodes De Préparation
The synthesis of ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions typically involve heating under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isopropylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Applications De Recherche Scientifique
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent, tyrosine kinase inhibitor, and cyclin-dependent kinase inhibitor.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and analgesic properties.
Pharmaceutical Research: It is investigated for its potential use in developing new drugs for cancer treatment and other diseases.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Studied as a PARP-1 inhibitor with antitumor activity.
Thieno[2,3-b]pyridines: Explored for their anti-inflammatory and anticancer properties.
Propriétés
Formule moléculaire |
C15H20N4O3S2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-22-15(21)18-6-5-9-10(7-18)24-12-11(9)13(20)19(16)14(17-12)23-8(2)3/h8H,4-7,16H2,1-3H3 |
Clé InChI |
IGTLUDLAIIJCHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N |
SMILES canonique |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)

![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)
![2-({5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292483.png)
![3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292487.png)
![3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292488.png)
![3-amino-2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292491.png)
![N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B292492.png)
![N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea](/img/structure/B292494.png)
![3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292495.png)
![3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292496.png)
